Cas no 1807005-23-7 (2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid)

2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid is a fluorinated aromatic compound featuring a bromo, cyano, and trifluoromethoxy substituent on the phenyl ring, along with an acetic acid functional group. This structure imparts unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing groups enhances its utility in nucleophilic substitution and cross-coupling reactions, while the trifluoromethoxy moiety contributes to metabolic stability and lipophilicity. Its well-defined molecular architecture allows for precise modifications in drug discovery and material science applications. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid structure
1807005-23-7 structure
商品名:2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid
CAS番号:1807005-23-7
MF:C10H5BrF3NO3
メガワット:324.050812482834
CID:4976882

2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid
    • インチ: 1S/C10H5BrF3NO3/c11-9-5(3-8(16)17)1-7(2-6(9)4-15)18-10(12,13)14/h1-2H,3H2,(H,16,17)
    • InChIKey: IWIBWXPCEPJWTK-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C#N)C=C(C=C1CC(=O)O)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 365
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 70.3

2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013017213-250mg
2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid
1807005-23-7 97%
250mg
475.20 USD 2021-06-25
Alichem
A013017213-500mg
2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid
1807005-23-7 97%
500mg
831.30 USD 2021-06-25
Alichem
A013017213-1g
2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid
1807005-23-7 97%
1g
1,549.60 USD 2021-06-25

2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid 関連文献

2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acidに関する追加情報

Professional Introduction to 2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic Acid (CAS No. 1807005-23-7)

2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid, with the CAS number 1807005-23-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural arrangement of bromine, cyano, and trifluoromethoxy substituents on a phenylacetic acid backbone, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and development.

The molecular structure of 2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid contributes to its distinctive chemical behavior. The presence of a bromine atom at the 2-position enhances its reactivity, making it susceptible to various functional group transformations that can be exploited in synthetic chemistry. The cyano group at the 3-position introduces a polar site that can interact with biological targets, while the trifluoromethoxy group at the 5-position adds electronic and steric effects that influence both its solubility and binding affinity.

In recent years, there has been growing interest in phenylacetic acid derivatives due to their potential biological activities. Studies have shown that compounds with similar structural motifs exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The specific arrangement of substituents in 2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid suggests that it may possess unique interactions with biological receptors and enzymes, making it an attractive scaffold for medicinal chemists.

One of the most compelling aspects of 2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid is its versatility in synthetic applications. The bromine atom serves as an excellent leaving group for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in constructing complex molecular architectures. Additionally, the cyano group can be converted into other functional groups like carboxylic acids or amides through hydrolysis or reduction, respectively. These transformations provide chemists with a toolkit to modify the compound's properties and tailor it for specific biological targets.

The trifluoromethoxy group is particularly noteworthy for its ability to modulate the electronic properties of the molecule. Fluoro substituents are known to enhance metabolic stability and binding affinity by influencing hydrogen bonding and hydrophobic interactions. In the context of drug design, such modifications can lead to more potent and selective drug candidates. Recent studies have demonstrated that trifluoromethoxylated aromatic compounds often exhibit improved pharmacokinetic profiles, which is a critical factor in drug development.

Current research in the field of medicinal chemistry has highlighted the importance of phenylacetic acid derivatives in addressing various therapeutic challenges. For instance, studies have shown that certain analogs of this class exhibit inhibitory activity against enzymes involved in inflammation and pain signaling pathways. Given the structural features of 2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid, it is plausible that this compound could interact with similar targets, offering a new lead compound for further optimization.

The synthesis of 2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid presents an interesting challenge due to its complex substitution pattern. However, advances in synthetic methodologies have made it more accessible than previously thought. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled chemists to construct such molecules with high efficiency and yield. These advancements not only facilitate the preparation of individual compounds but also allow for rapid screening of libraries of derivatives to identify promising candidates.

In conclusion, 2-Bromo-3-cyano-5-(trifluoromethoxy)phenylacetic acid (CAS No. 1807005-23-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive scaffold for developing new drugs targeting various diseases. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

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